

Comparative Analysis of Anisidine Derivatives: A Guide for Researchers

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Compound of Interest

Compound Name: **5-Methyl-4-phenyl-o-anisidine**

Cat. No.: **B1271443**

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A comprehensive comparison of o-anisidine, p-anisidine, and 5-phenyl-o-anisidine, highlighting their synthesis, properties, and biological activities. This guide serves as a resource for researchers, scientists, and drug development professionals in the absence of peer-reviewed literature on **5-Methyl-4-phenyl-o-anisidine**.

Due to a lack of available peer-reviewed literature on the specific compound **5-Methyl-4-phenyl-o-anisidine**, this guide provides a comparative analysis of three structurally related and data-rich alternatives: o-anisidine, p-anisidine, and 5-phenyl-o-anisidine. This information is intended to provide a valuable reference for researchers by detailing the synthesis, physicochemical properties, and biological activities of these analogous compounds.

Structural Comparison of Anisidine Derivatives

The fundamental structural differences between the three anisidine derivatives are illustrated below. These variations in the position of the methoxy group and the addition of a phenyl substituent significantly influence their chemical and biological properties.

5-Phenyl-o-anisidine

phenyl_o_anisidine

p-Anisidine

p_anisidine

o-Anisidine

o_anisidine

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Figure 1: Chemical structures of o-anisidine, p-anisidine, and 5-phenyl-o-anisidine.

Physicochemical and Toxicological Properties

The following tables summarize key quantitative data for the selected anisidine derivatives, providing a basis for comparison of their physical and toxicological profiles.

Table 1: Physicochemical Properties

Property	o-Anisidine	p-Anisidine	5-Phenyl-o-anisidine
CAS Number	90-04-0[1]	104-94-9	39811-17-1[2]
Molecular Formula	C ₇ H ₉ NO[1]	C ₇ H ₉ NO	C ₁₃ H ₁₃ NO[2]
Molecular Weight	123.15 g/mol [1]	123.15 g/mol	199.25 g/mol [2]
Melting Point	6.2 °C[1][3]	57.2 °C[4]	82-83 °C[5]
Boiling Point	224 °C[1][3]	243 °C[4]	Not available
Solubility in Water	Slightly soluble[3]	Moderately soluble[6]	Not available

Table 2: Acute Toxicity Data

Compound	LD ₅₀ (Oral, Rat)	LD ₅₀ (Oral, Mouse)	LD ₅₀ (Oral, Rabbit)
o-Anisidine	2000 mg/kg[3]	1400 mg/kg[3]	870 mg/kg[3]
p-Anisidine	140 mg/kg[7]	130 mg/kg[7]	145 mg/kg[7]
5-Phenyl-o-anisidine	Not available	Not available	Not available

Table 3: Carcinogenicity and Genotoxicity

Compound	IARC Classification	Genotoxicity Profile
o-Anisidine	Group 2B: Possibly carcinogenic to humans[1][8]	Induces DNA damage in bladder and colon of mice[9]. Mutagenic in some in vitro assays[10].
p-Anisidine	Group 3: Not classifiable as to its carcinogenicity to humans[6]	Negative in carcinogenicity bioassays in rats and mice[11].
5-Phenyl-o-anisidine	Not evaluated	Not available

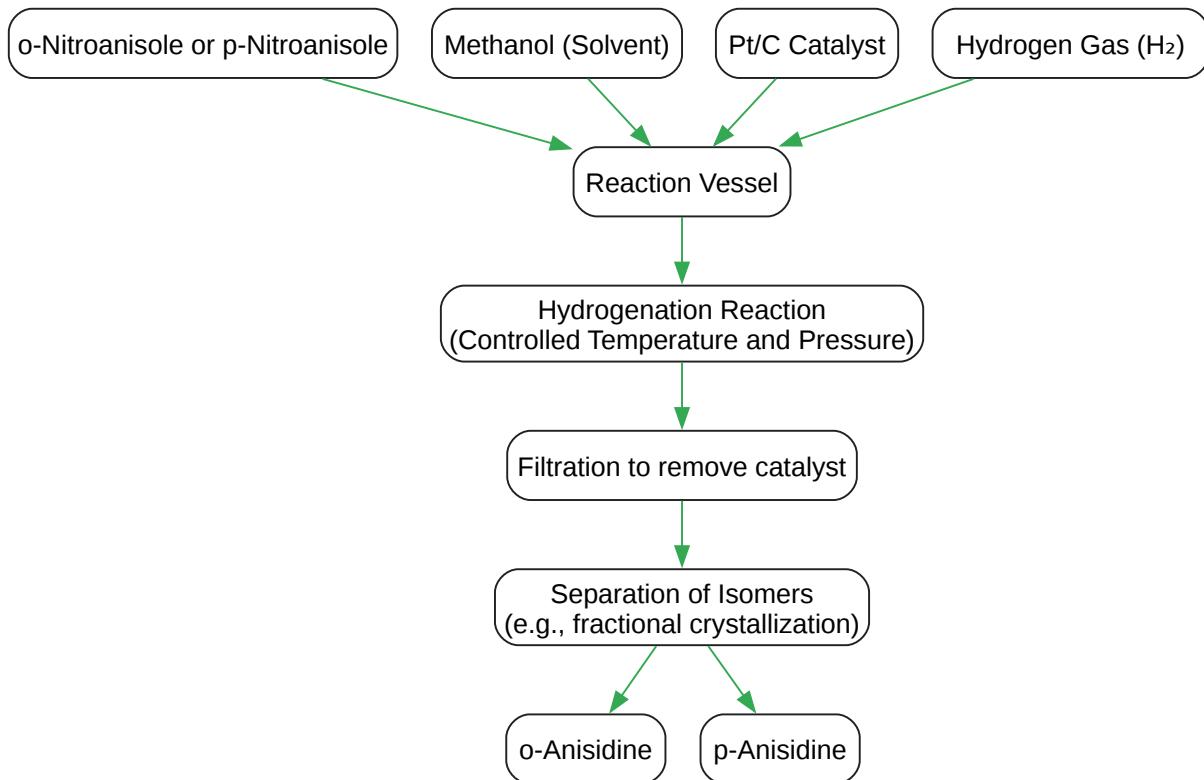
Experimental Protocols

Detailed methodologies for the synthesis of these anisidine derivatives are crucial for researchers looking to utilize them in their studies.

Synthesis of o-Anisidine and p-Anisidine

A common method for the preparation of both o- and p-anisidine involves the catalytic hydrogenation of the corresponding nitroanisole isomers.

Experimental Workflow: Catalytic Hydrogenation of Nitroanisoles



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Figure 2: General workflow for the synthesis of o- and p-anisidine.

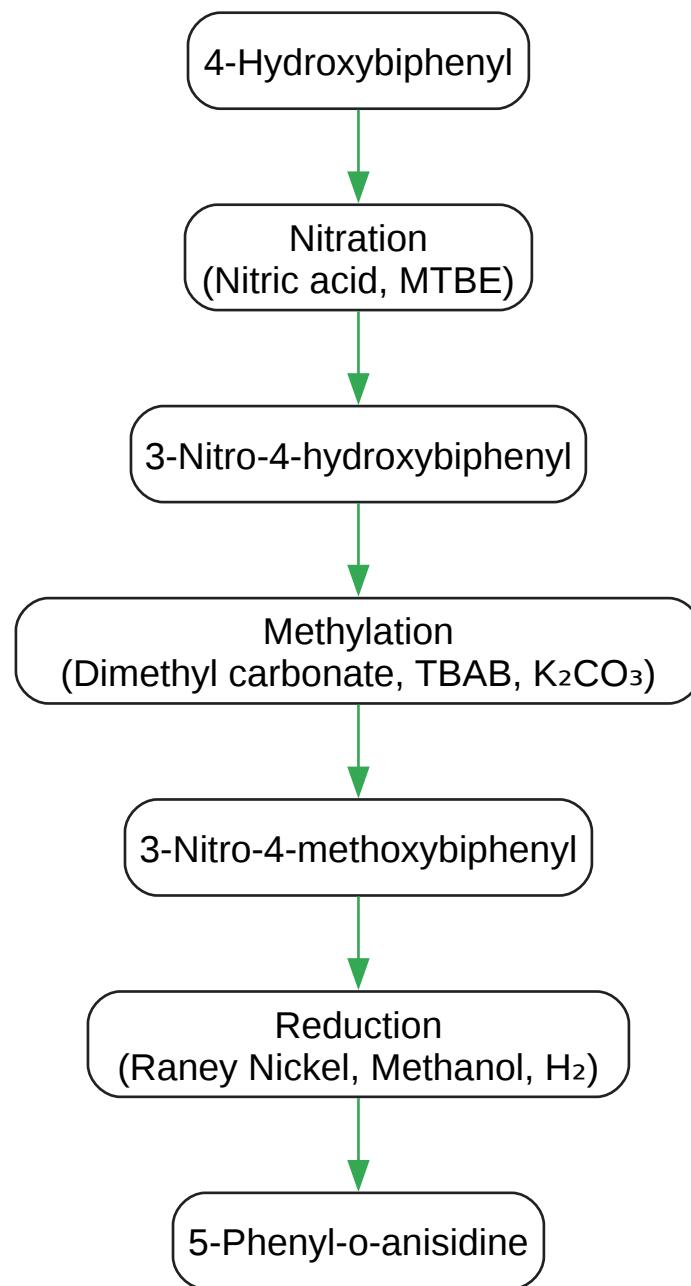
Protocol:

- Reaction Setup: A mixture of o-nitroanisole and p-nitroanisole is used as the raw material in a methanol solvent system. A Platinum on Carbon (Pt/C) catalyst is added to the mixture in a reaction vessel.[12]
- Hydrogenation: The reaction vessel is purged with nitrogen, and then high-purity hydrogen gas is introduced. The reaction is carried out under controlled temperature and pressure for several hours.[12]
- Catalyst Removal: After the reaction is complete, the reaction mixture is pumped through a strainer to recover the catalyst, which can be recycled.[12]
- Isomer Separation: The resulting liquid phase contains a mixture of o-anisidine and p-anisidine. Due to their different melting points (6.2 °C for o-anisidine and 57.2 °C for p-anisidine), they can be separated by fractional crystallization. By cooling the mixture to 55-57 °C, p-anisidine can be selectively precipitated.[12]

Synthesis of 5-Phenyl-o-anisidine

5-Phenyl-o-anisidine, also known as 3-amino-4-methoxybiphenyl, can be synthesized from 4-hydroxybiphenyl in a three-step process.[13]

Experimental Workflow: Synthesis of 5-Phenyl-o-anisidine



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Figure 3: Synthetic route to 5-phenyl-o-anisidine.

Protocol:

- Nitration: 4-Hydroxybiphenyl is dissolved in methyl tert-butyl ether (MTBE) and treated with nitric acid to yield 3-nitro-4-hydroxybiphenyl.[13]

- Methylation: The resulting 3-nitro-4-hydroxybiphenyl is dissolved in dimethyl carbonate and heated with tetrabutylammonium bromide (TBAB) and potassium carbonate to produce 3-nitro-4-methoxybiphenyl.[13]
- Reduction: The 3-nitro-4-methoxybiphenyl is then reduced using Raney nickel as a catalyst in methanol under hydrogen pressure at an elevated temperature to afford the final product, 5-phenyl-o-anisidine.[13]

Biological Activities and Applications

The biological activities of anisidine derivatives are of significant interest to researchers in drug development and toxicology.

o-Anisidine: This isomer is recognized as a potential carcinogen, with studies demonstrating its ability to cause bladder cancer in animals.[14][15] It is classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[1][8] o-Anisidine has been shown to induce DNA damage in the bladder and colon of mice.[9] Its metabolism, particularly through peroxidase-mediated oxidation, is believed to play a role in its genotoxicity.[16] Metabolites of o-anisidine have been found to be more reactive with proteins and glutathione compared to those of p-anisidine.[10]

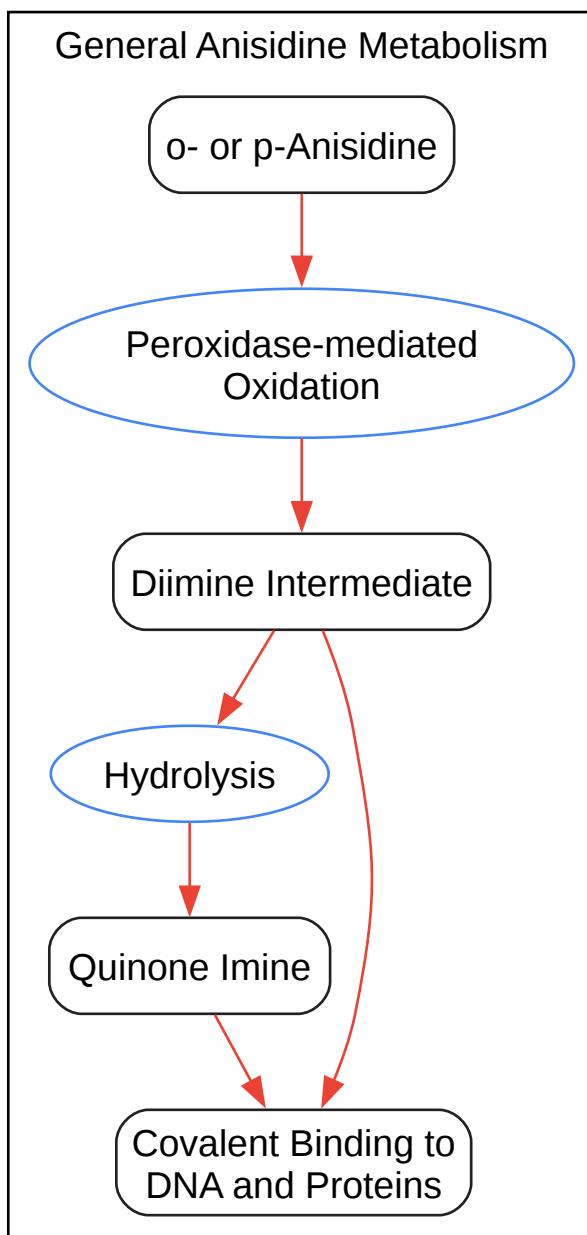
p-Anisidine: In contrast to its ortho-isomer, p-anisidine is not classifiable as to its carcinogenicity to humans (IARC Group 3).[6] Studies have shown it to be non-carcinogenic in rats and mice.[11] While it exhibits acute toxicity, the long-term toxicological profile appears to be less severe than that of o-anisidine.[11] There is a notable difference in the toxicity profiles of the o- and p-isomers.[11]

5-Phenyl-o-anisidine: The primary documented application of 5-phenyl-o-anisidine is as a chemical intermediate in the synthesis of more complex molecules. For instance, it has been utilized in the preparation of 2,4-diamino-5-methyl-6-substituted-pyrido[2,3-d]pyrimidines, which have been investigated as potential inhibitors of dihydrofolate reductases.[5][17] It is also considered a promising monomer for the development of polyanilines.[5][18]

Metabolic Pathways

The metabolic activation of anisidine isomers is a key factor in their biological effects, particularly their toxicity. A general metabolic pathway involves oxidation, which can lead to the

formation of reactive intermediates.



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Figure 4: Simplified metabolic pathway of anisidines leading to reactive intermediates.

Peroxidases can oxidize anisidines to form reactive diimine intermediates. These can then be hydrolyzed to quinone imines. Both of these intermediates are electrophilic and can covalently bind to macromolecules such as DNA and proteins, which is a proposed mechanism for their

toxicity.[\[16\]](#) Studies have shown that metabolites of o-anisidine are more reactive in this regard than those of p-anisidine.[\[10\]](#)

In conclusion, while direct experimental data on **5-Methyl-4-phenyl-o-anisidine** remains elusive, a comparative analysis of its structural analogs—o-anisidine, p-anisidine, and 5-phenyl-o-anisidine—provides valuable insights for the research community. The distinct differences in their synthesis, physicochemical properties, and, most notably, their toxicological profiles underscore the critical impact of isomeric structure and substitution on the biological activity of these compounds. This guide serves as a foundational resource to inform future research and the development of new chemical entities.

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